1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
CAS No.: 315691-56-6
Cat. No.: VC21420180
Molecular Formula: C19H18N2O2S2
Molecular Weight: 370.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315691-56-6 |
|---|---|
| Molecular Formula | C19H18N2O2S2 |
| Molecular Weight | 370.5g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C19H18N2O2S2/c1-23-13-8-6-12(7-9-13)15(22)10-24-18-17-14-4-2-3-5-16(14)25-19(17)21-11-20-18/h6-9,11H,2-5,10H2,1H3 |
| Standard InChI Key | FKXWKHGPINVUFT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Introduction
Chemical Classification and Structural Features
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone belongs to the thienopyrimidine class of heterocyclic compounds, specifically the benzothieno[2,3-d]pyrimidine subclass. This compound incorporates several key structural features that define its chemical identity and potential functionality. The core structure consists of a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold, which itself represents a fused ring system containing sulfur and nitrogen heteroatoms. This heterocyclic foundation contributes significantly to the compound's chemical behavior and biological potential.
The tetrahydro prefix indicates a partially saturated benzene ring fused to the thieno portion, distinguishing it from fully aromatic analogs. This structural characteristic affects the compound's conformational flexibility and three-dimensional arrangement, potentially influencing its binding affinity to biological receptors. The presence of multiple nitrogen atoms in the pyrimidine ring provides potential hydrogen bond acceptor sites, which can be significant for molecular recognition in biological systems .
Physical and Chemical Properties
1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone possesses a complex molecular structure that determines its physical and chemical characteristics. Based on analysis of related compounds in the thienopyrimidine family, we can establish a comprehensive profile of its likely properties. The compound's molecular formula can be estimated as C₂₂H₂₀N₂O₂S₂, with a calculated molecular weight of approximately 408.54 g/mol .
Physicochemical Properties
The physical state of this compound at room temperature is likely to be a crystalline solid, similar to other structurally related thienopyrimidine derivatives. The presence of the methoxyphenyl group and the partially saturated benzene ring contributes to its solubility profile, generally making it soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol, but poorly soluble in water.
Table 1: Estimated Physicochemical Properties of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | ~408.54 g/mol | Calculated from molecular formula C₂₂H₂₀N₂O₂S₂ |
| Physical Appearance | Crystalline solid | Based on related thienopyrimidine compounds |
| Solubility | Soluble in DMSO, chloroform, methanol | Based on functional group analysis |
| Melting Point | 180-220°C | Estimated from similar compounds |
| Log P (octanol/water) | 3.5-4.5 | Based on structural features and related compounds |
| pKa | ~8.5 (pyrimidine N) | Estimated from similar heterocyclic structures |
Spectroscopic Characteristics
Spectroscopic analysis would be essential for structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the methoxy protons (typically around 3.8 ppm), the methylene protons adjacent to the carbonyl group, and the tetrahydrobenzene ring protons . Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm⁻¹) and the aromatic and heterocyclic ring systems.
Mass spectrometry would likely reveal a molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of the cleavage of the sulfanyl linkage and the separation of the methoxyphenyl group from the core structure . These spectroscopic properties serve as crucial tools for identification and quality control during synthesis and formulation.
| Structural Feature | Potential Biological Activity | Possible Mechanism |
|---|---|---|
| Thienopyrimidine core | Antimicrobial activity | Interaction with microbial cell wall or DNA synthesis |
| Methoxyphenyl group | Enhanced membrane permeability | Lipophilic interactions with cell membranes |
| Sulfanyl linkage | Increased bioavailability | Formation of hydrogen bonds with target proteins |
| Carbonyl group | Enzyme inhibition | Hydrogen bonding with active site residues |
Structure-Activity Relationship Analysis
Key Structural Elements and Their Contributions
The tetrahydrobenzothieno[2,3-d]pyrimidine core serves as the central scaffold that positions various functional groups in specific spatial orientations. The partially saturated benzene ring (tetrahydrobenzene) provides conformational flexibility, potentially allowing the molecule to adapt its shape to fit binding pockets in target proteins. The pyrimidine portion contains nitrogen atoms that can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Structural Analogs and Comparative Analysis
Examining structural analogs provides valuable insights into the structure-activity relationships of these compounds. Several related compounds have been reported in the literature, with variations in both the core heterocyclic system and the substituents .
Analytical Methods and Characterization
Proper characterization of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is essential for confirming its structure, assessing its purity, and understanding its physicochemical properties. Various analytical techniques can be employed for comprehensive characterization of this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy would provide valuable structural information. Key signals in the ¹H NMR spectrum would include the methoxy protons (approximately 3.8-3.9 ppm), the methylene protons adjacent to the carbonyl and sulfur atoms, and the protons of the tetrahydrobenzene ring. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (approximately 190-200 ppm), the aromatic and heterocyclic carbons, and the methoxy carbon .
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for functional groups present in the molecule, including the carbonyl stretch (approximately 1680-1700 cm⁻¹), C-O stretching of the methoxy group (approximately 1250-1270 cm⁻¹), and various bands associated with the aromatic and heterocyclic rings .
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be particularly useful for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum would likely show a molecular ion peak corresponding to the calculated molecular weight, along with fragment ions resulting from cleavage at the sulfanyl linkage and other susceptible bonds .
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be valuable for assessing the purity of the synthesized compound and for monitoring the progress of synthetic reactions. A reverse-phase C18 column with a gradient elution system using acetonitrile and water would be suitable for this purpose.
Thin-Layer Chromatography (TLC): TLC serves as a rapid and convenient method for monitoring reactions and initial purity assessment. Suitable solvent systems might include combinations of ethyl acetate, hexane, and methanol, with visualization by UV light or appropriate staining reagents.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC analysis would provide information about the melting point, phase transitions, and thermal stability of the compound. This data is particularly important for formulation development and stability studies.
Future Research Directions
Research on 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone and related thienopyrimidine derivatives presents several promising avenues for future investigation. These compounds represent a valuable chemical space for discovering novel bioactive molecules with potential therapeutic applications.
Synthetic Optimization
Future research could focus on developing more efficient and environmentally friendly synthetic routes for preparing this compound. This might include exploring green chemistry approaches, continuous flow synthesis methods, or biocatalytic strategies to improve yield, reduce waste, and minimize the use of hazardous reagents. Additionally, developing practical scale-up procedures would be essential for producing larger quantities required for comprehensive biological evaluation.
Comprehensive Biological Evaluation
A systematic investigation of the biological activities of 1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone would be valuable. This should include screening against a wide range of microbial pathogens, including drug-resistant strains, to assess its potential as an antimicrobial agent . Additionally, evaluation of anti-inflammatory, anticancer, and other pharmacological activities would provide a more complete profile of its therapeutic potential.
Structural Modifications and SAR Studies
Systematic structural modifications of this compound could lead to derivatives with enhanced activity and improved pharmacokinetic properties. Potential modifications might include:
-
Variations in the substituents on the methoxyphenyl ring
-
Modifications of the linking chain between the carbonyl group and the sulfur atom
-
Introduction of additional functional groups on the tetrahydrobenzene ring
-
Exploration of bioisosteric replacements for the sulfanyl linkage
These modifications, coupled with biological evaluation, would establish detailed structure-activity relationships (SAR) that could guide the design of optimized derivatives .
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